molecular formula C14H20ClN3Se B12608556 1-[(1-Azidooctan-2-YL)selanyl]-4-chlorobenzene CAS No. 646034-58-4

1-[(1-Azidooctan-2-YL)selanyl]-4-chlorobenzene

Cat. No.: B12608556
CAS No.: 646034-58-4
M. Wt: 344.75 g/mol
InChI Key: OKNAEFKFJDWFSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-Azidooctan-2-YL)selanyl]-4-chlorobenzene is a chemical compound that features a unique combination of azido, selanyl, and chlorobenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Azidooctan-2-YL)selanyl]-4-chlorobenzene typically involves the following steps:

    Formation of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide.

    Selenation: The selanyl group is introduced through reactions involving selenium reagents, such as selenocyanates or diselenides.

    Chlorobenzene Derivative: The final step involves coupling the azido and selanyl groups with a chlorobenzene derivative under specific reaction conditions, often involving catalysts like copper or palladium.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Azidooctan-2-YL)selanyl]-4-chlorobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or selenoxides.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The chlorobenzene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Selenoxides or azido oxides.

    Reduction: Amino derivatives.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

1-[(1-Azidooctan-2-YL)selanyl]-4-chlorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its use in drug development, particularly in designing selenium-containing pharmaceuticals.

    Industry: Utilized in the development of advanced materials with unique properties, such as semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 1-[(1-Azidooctan-2-YL)selanyl]-4-chlorobenzene involves its interaction with molecular targets through its functional groups:

    Azido Group: Can participate in click chemistry reactions, forming stable triazole rings.

    Selanyl Group: Known for its redox properties, which can influence biological pathways and enzyme activities.

    Chlorobenzene Moiety: Provides a hydrophobic interaction site, facilitating binding to specific molecular targets.

Comparison with Similar Compounds

    1-[(1-Azidooctan-2-YL)selanyl]benzene: Lacks the chlorine atom, affecting its reactivity and applications.

    1-[(1-Azidooctan-2-YL)selanyl]-4-methylbenzene: Contains a methyl group instead of chlorine, altering its chemical properties.

    1-[(1-Azidooctan-2-YL)selanyl]-4-fluorobenzene: Features a fluorine atom, which can impact its biological activity.

Uniqueness: 1-[(1-Azidooctan-2-YL)selanyl]-4-chlorobenzene is unique due to the presence of the chlorine atom, which can enhance its reactivity in substitution reactions and potentially improve its bioactivity compared to similar compounds.

Properties

CAS No.

646034-58-4

Molecular Formula

C14H20ClN3Se

Molecular Weight

344.75 g/mol

IUPAC Name

1-(1-azidooctan-2-ylselanyl)-4-chlorobenzene

InChI

InChI=1S/C14H20ClN3Se/c1-2-3-4-5-6-14(11-17-18-16)19-13-9-7-12(15)8-10-13/h7-10,14H,2-6,11H2,1H3

InChI Key

OKNAEFKFJDWFSA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CN=[N+]=[N-])[Se]C1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.